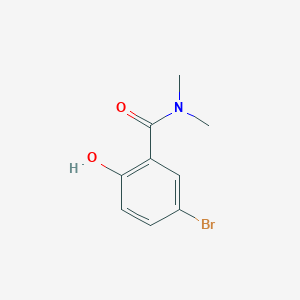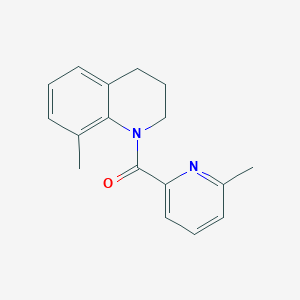
N-(cyclopropylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide, commonly known as CPI-613, is a small molecule drug that has been extensively studied for its potential as a cancer treatment. It belongs to the class of drugs known as cancer metabolism inhibitors, which target the metabolic pathways that cancer cells rely on for energy production and survival.
Mecanismo De Acción
CPI-613 works by targeting the TCA cycle enzymes, specifically the enzymes that convert pyruvate to acetyl-CoA. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which ultimately leads to cancer cell death. CPI-613 has also been shown to inhibit the activity of the electron transport chain, which further contributes to its anti-cancer effects.
Biochemical and Physiological Effects
CPI-613 has been shown to have a range of biochemical and physiological effects on cancer cells. In addition to its effects on the TCA cycle and electron transport chain, CPI-613 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as gemcitabine and cisplatin. CPI-613 has minimal effects on normal cells, making it a promising cancer treatment with low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPI-613 for lab experiments is its specificity for cancer cells. This allows researchers to study the effects of CPI-613 on cancer cells without affecting normal cells. CPI-613 is also relatively easy to synthesize and has a high purity and yield. However, one limitation of CPI-613 is its low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on CPI-613. One area of interest is the development of combination therapies that include CPI-613 and other chemotherapeutic agents. Another area of interest is the study of CPI-613 in combination with immunotherapies, such as checkpoint inhibitors. Additionally, there is ongoing research on the potential use of CPI-613 in other diseases, such as Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
CPI-613 can be synthesized using a multi-step synthetic process. The first step involves the reaction of 2,3-dichloroquinoxaline with cyclopropylmethylamine to form the intermediate compound. This intermediate is then reacted with potassium tert-butoxide and methyl chloroformate to yield the final product, CPI-613. The synthesis method has been optimized to yield high purity and high yield of CPI-613.
Aplicaciones Científicas De Investigación
CPI-613 has been extensively studied for its potential as a cancer treatment. It has been shown to be effective against a wide range of cancer types, including pancreatic cancer, lung cancer, and leukemia. CPI-613 works by targeting the mitochondrial tricarboxylic acid (TCA) cycle, which is a key metabolic pathway that cancer cells rely on for energy production. By inhibiting the TCA cycle, CPI-613 can induce cancer cell death and sensitize cancer cells to other chemotherapeutic agents.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-13-11-4-2-1-3-10(11)7-12(16-13)14(18)15-8-9-5-6-9/h1-4,7,9H,5-6,8H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBXAULTDBCKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[Cyclopentyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509749.png)

![[4-[(3-Hydroxypiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7509775.png)

![2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509797.png)
![N-(cyclopropylmethyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7509799.png)
![2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B7509804.png)





